molecular formula C20H20N4O3S2 B2827045 N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide CAS No. 868974-10-1

N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide

Cat. No. B2827045
CAS RN: 868974-10-1
M. Wt: 428.53
InChI Key: BXORKDVETISWQY-UHFFFAOYSA-N
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Description

The compound “N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide” is a complex organic molecule. It contains several functional groups and heterocyclic moieties, including a benzylamino group, a thiadiazole ring, and a benzamide group .


Synthesis Analysis

The synthesis of similar compounds often involves the coupling of amines with other functional groups. For instance, the synthesis of benzylamine derivatives can involve the reaction of benzyl chloride and ammonia . In another example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and heterocyclic rings. The benzylamino group consists of a benzyl group (C6H5CH2) attached to an amine functional group (NH2) . The thiadiazole ring is a five-membered heterocyclic ring containing three nitrogen atoms and two sulfur atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the specific conditions and reagents used. For instance, benzylamines can undergo various reactions such as acylation, reduction, and oxidation . Similarly, compounds containing a thiadiazole ring can participate in a variety of reactions .

Scientific Research Applications

properties

IUPAC Name

N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-2-27-16-10-8-15(9-11-16)18(26)22-19-23-24-20(29-19)28-13-17(25)21-12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXORKDVETISWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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